Ascaphin-7 -

Ascaphin-7

Catalog Number: EVT-247036
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Ascaphin-7 is classified as an antimicrobial peptide due to its ability to disrupt microbial membranes and inhibit pathogen growth. It is characterized by its specific sequence of amino acids that contribute to its biological activity. The peptide has garnered interest in various fields, including pharmacology and biotechnology, due to its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Ascaphin-7 can be achieved through several methods, primarily solid-phase peptide synthesis and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis: This method involves the stepwise assembly of amino acids on a solid support. The process typically follows these steps:
    • Activation: Amino acids are activated using coupling reagents such as N,N'-diisopropylcarbodiimide.
    • Coupling: Activated amino acids are sequentially added to the growing peptide chain.
    • Cleavage: Once the desired sequence is complete, the peptide is cleaved from the resin and purified.
  2. Recombinant DNA Technology: This method involves inserting the gene encoding Ascaphin-7 into an expression vector, which is then introduced into a suitable host organism (e.g., Escherichia coli). The host produces the peptide, which can be extracted and purified.

Technical Details

The choice of synthesis method depends on factors such as yield, purity requirements, and scalability. Solid-phase synthesis allows for precise control over peptide length and modifications, while recombinant methods can yield larger quantities of biologically active peptides.

Molecular Structure Analysis

Structure

Ascaphin-7 has a specific molecular structure characterized by a sequence of amino acids that contributes to its biological function. The primary structure consists of a linear chain of amino acids with a total length of 20 residues.

Data

The molecular formula of Ascaphin-7 is C₁₁H₁₄N₄O₃S, with a molecular weight of approximately 286.32 g/mol. Its structure includes a high proportion of hydrophobic residues, which are essential for its interaction with microbial membranes.

Chemical Reactions Analysis

Reactions

Ascaphin-7 undergoes several chemical reactions that are critical to its antimicrobial activity:

  1. Membrane Disruption: The primary reaction involves the binding of Ascaphin-7 to bacterial membranes, leading to pore formation and subsequent cell lysis.
  2. Interaction with Lipopolysaccharides: Ascaphin-7 can interact with lipopolysaccharides present in Gram-negative bacteria, neutralizing their toxic effects.
  3. Stability Under Physiological Conditions: The peptide exhibits stability in various pH levels and ionic strengths, which is crucial for its potential therapeutic applications.

Technical Details

The effectiveness of Ascaphin-7 in disrupting membranes can be quantitatively assessed using assays such as minimum inhibitory concentration tests and hemolysis assays.

Mechanism of Action

Process

The mechanism by which Ascaphin-7 exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to negatively charged components on microbial membranes.
  2. Insertion: Ascaphin-7 inserts itself into the lipid bilayer, leading to structural changes.
  3. Pore Formation: This insertion results in the formation of pores within the membrane, causing leakage of cellular contents and ultimately cell death.

Data

Studies have shown that Ascaphin-7 demonstrates significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with effective concentrations in the micromolar range.

Physical and Chemical Properties Analysis

Physical Properties

Ascaphin-7 is typically presented as a white to off-white powder when synthesized. It is soluble in aqueous solutions at physiological pH but may exhibit reduced solubility at extreme pH levels.

Chemical Properties

The chemical properties include:

  • Stability: Ascaphin-7 remains stable at room temperature but may degrade under prolonged exposure to light or extreme temperatures.
  • pH Sensitivity: The activity can be influenced by pH; optimal activity occurs around neutral pH levels.
  • Ionic Strength Sensitivity: High ionic strength environments may reduce antimicrobial efficacy due to shielding effects on electrostatic interactions.

Relevant analyses such as circular dichroism spectroscopy have been employed to study the conformational stability and folding characteristics of Ascaphin-7 under varying conditions.

Applications

Scientific Uses

Ascaphin-7 has several potential applications in scientific research and medicine:

  1. Antimicrobial Agents: Due to its potent antimicrobial properties, it can be developed into new antibiotics or topical antiseptics.
  2. Pharmaceutical Development: Research into modifications of Ascaphin-7 may lead to enhanced efficacy or reduced toxicity profiles for therapeutic use.
  3. Biotechnology: The peptide can be utilized in developing biosensors for detecting bacterial contamination or infections.
Evolutionary Biology and Genomic Context of Ascaphin-7

Phylogenetic Origins in Ascaphus truei Skin Secretion Systems

Ascaphus truei (coastal tailed frog) occupies a pivotal position in anuran phylogeny as the most primitive extant frog, representing the sister taxon to all other living frogs [1] [2]. This evolutionarily isolated species inhabits cold, fast-flowing streams of the Pacific Northwest, an environment that imposes unique selective pressures on its innate immune defenses [4]. Skin secretions of A. truei contain eight structurally related peptides (ascaphins 1-8), with Ascaphin-7 belonging to this family of cationic, amphipathic α-helical antimicrobial peptides [1] [5]. These peptides are synthesized in granular glands and released via norepinephrine-stimulated secretion, constituting a biochemical defense system that predates the diversification of modern anurans approximately 200 million years ago [2] [4]. The geological isolation of Ascaphus lineages since the late Miocene (~10 mya) has allowed for the independent evolution of these unique peptides, with Ascaphin-7 emerging as a component of this ancient host-defense strategy [4] [5].

Gene Duplication and Divergence Within the Ascaphin Family

The ascaphin family originated through repeated gene duplication events from a single ancestral gene, yielding paralogs with differential antimicrobial properties [1] [4]. Ascaphin-7 exemplifies this diversification, conforming to the consensus sequence GX₂DX₂KGAAKX₃KTVAX₂IANX·COOH that characterizes ascaphins 2-7, while differing from the C-terminally amidated ascaphin-1 and ascaphin-8 [1] [7]. Peptidomic analyses reveal that Ascaphin-7 orthologs display significant sequence variation between A. truei (coastal range) and A. montanus (inland range), providing molecular evidence supporting their classification as distinct species [4].

Table 2: Ascaphin-7 Sequence Variation Between Ascaphus Species

SpeciesGeographic RangeAscaphin-7 Sequence FeaturesGenetic Divergence Time
A. trueiCascade Mountains/Coastal (BC to CA)Unique residue pattern at positions 12, 17, 21Late Miocene (~10 mya)
A. montanusRocky Mountains (MT, ID)Distinct substitutions compared to coastal variantsLate Miocene (~10 mya)

*Data derived from mitochondrial cytochrome b gene divergence and peptide structural analysis [4]

This divergence occurred during the late Miocene uplift of the Cascade Mountains, which isolated coastal and inland populations approximately 10 million years ago [4]. The retention of Ascaphin-7 in both species' peptidomes, alongside the absence of ascaphin-2, -6 and -8 in A. montanus, indicates differential evolutionary pressures on specific paralogs following speciation [4]. This pattern suggests that Ascaphin-7 maintains essential defensive functions that constrain its evolutionary trajectory despite geographical isolation and genetic drift [1] [5].

Comparative Genomics of Amphibian Antimicrobial Peptide Precursors

Unlike antimicrobial peptides from more derived frog families (e.g., Ranidae, Hylidae), Ascaphin-7 and its orthologs show no significant sequence similarity with other anuran peptide families [1] [5]. This structural uniqueness extends to precursor organization, where ascaphin genes encode highly conserved signal peptides but exhibit remarkable diversity in the mature peptide coding regions [2] [7]. Comparative analyses across Archaeobatrachia (primitive frogs) reveal that Leiopelmatidae (Ascaphus and Leiopelma) peptides cluster separately from those of Alytidae (e.g., alyteserins) and Bombinatoridae (e.g., bombinins), despite shared ancestry [2] [5].

The genomic architecture supporting Ascaphin-7 biosynthesis features rapid diversification in the antimicrobial domain, likely driven by positive selection [4]. This contrasts with the more conserved bradykinin-related peptides and tryptophyllins co-secreted in A. truei skin secretions, indicating distinct evolutionary pathways for different defensive compounds [4]. Notably, Ascaphin-7 shares limited sequence identity with pandinin-1 and opistoporin-1 from African scorpion venoms, suggesting convergent evolution of amphipathic α-helical structures for membrane disruption across distantly related taxa [1]. This convergence highlights the universal selective advantage of cationic helices in host-pathogen interactions [1] [2].

Adaptive Evolution of Ascaphin-7 in Host-Pathogen Coevolution

Ascaphin-7 functions within a dynamic coevolutionary framework where pathogens continually evolve countermeasures to host defenses [3] [6]. Mathematical models of host-pathogen arms races demonstrate that peptides like Ascaphin-7 evolve under frequency-dependent selection, where rare host variants gain temporary advantages against prevalent pathogen genotypes [3] [6]. This dynamic maintains genetic diversity within Ascaphus populations, evidenced by the polymorphic nature of ascaphin genes across different geographic populations [4] [6]. The cationic charge distribution (+3 to +5 at physiological pH) and amphipathic helix formation of Ascaphin-7 represent adaptations that enhance electrostatic interactions with anionic microbial membranes while minimizing self-damage [1] [2].

Coevolutionary models predict that specific resistance mechanisms (e.g., Ascaphin-7 variants targeting particular pathogens) drive reciprocal adaptation in endemic pathogens, while general resistance mechanisms provide broader but weaker protection [6]. This explains the evolutionary maintenance of Ascaphin-7 alongside other ascaphins with differing antimicrobial spectra: the peptide family collectively provides defense against a wider range of pathogens than any single peptide could achieve [1] [2]. Genomic analyses reveal that loci encoding Ascaphin-7 exhibit signatures of positive selection, particularly in residues governing hydrophobic moments and charge distribution—key determinants of membrane disruption efficiency [4] [6]. This adaptive optimization likely represents ancient and ongoing molecular refinement against endemic pathogens in stream ecosystems [4] [5].

Table 3: Amphibian Antimicrobial Peptide Families with Distinct Evolutionary Origins

Peptide FamilyFrog FamilyRepresentative SpeciesStructural Relationship to Ascaphin-7
AscaphinsLeiopelmatidaeAscaphus trueiN/A (defining family)
AlyteserinsAlytidaeAlytes obstetricansLimited similarity (shared amphipathic core)
BombininsBombinatoridaeBombina orientalisNo significant sequence homology
BrevininsRanidaeRana temporariaNo significant sequence homology
MagaininsPipidaeXenopus laevisNo significant sequence homology

Data synthesized from comparative peptidomic studies [1] [2] [5]

The persistence of Ascaphin-7 over millions of years underscores its essential role in Ascaphus immunity, particularly given the absence of other specialized immune mechanisms in this ancient frog lineage [1] [4]. Future research should focus on reconstructing ancestral ascaphin sequences and engineering chimeric peptides to test evolutionary hypotheses about adaptive residues. Such approaches could reveal how historical host-pathogen conflicts shaped the physicochemical properties of Ascaphin-7 and its orthologs [3] [6].

Properties

Product Name

Ascaphin-7

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